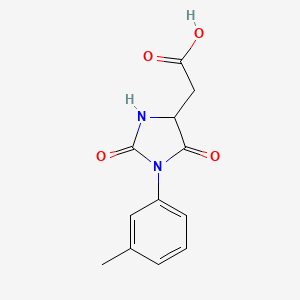
3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C23H17Cl2N3O4 . This compound is known for its unique chemical structure, which includes a combination of oxo, toluidino, acetyl, carbohydrazonoyl, phenyl, and dichlorobenzoate groups. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes the following steps:
Formation of the oxo(3-toluidino)acetyl intermediate: This step involves the reaction of 3-toluidine with an acylating agent to form the oxo(3-toluidino)acetyl intermediate.
Carbohydrazonoyl formation: The intermediate is then reacted with a carbohydrazide to form the carbohydrazonoyl group.
Coupling with phenyl 2,4-dichlorobenzoate: Finally, the carbohydrazonoyl intermediate is coupled with phenyl 2,4-dichlorobenzoate under specific reaction conditions to form the final compound.
Chemical Reactions Analysis
3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .
Comparison with Similar Compounds
3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
3-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: This compound has a similar structure but with a different position of the toluidino group.
3-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: Another structural isomer with the toluidino group in a different position.
3-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a similar structure but with a different substitution pattern on the benzoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
765901-97-1 |
|---|---|
Molecular Formula |
C23H17Cl2N3O4 |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
[3-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H17Cl2N3O4/c1-14-4-2-6-17(10-14)27-21(29)22(30)28-26-13-15-5-3-7-18(11-15)32-23(31)19-9-8-16(24)12-20(19)25/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+ |
InChI Key |
AARVFDVYTPGFNJ-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12009439.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12009446.png)
![[3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12009454.png)








![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12009496.png)

